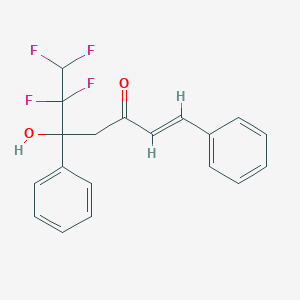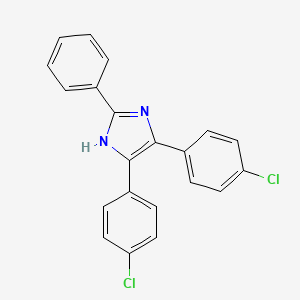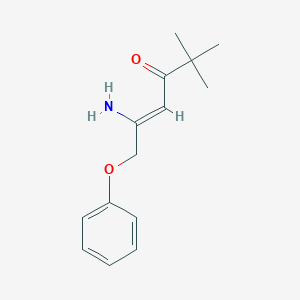
6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one
Overview
Description
6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one, also known as TH-030418, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of chalcones, which are known for their diverse biological activities. TH-030418 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the compound's cytotoxic effects on cancer cells. 6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell growth and survival. This inhibition may contribute to the compound's neuroprotective effects.
Biochemical and Physiological Effects
6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one has been found to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic and neuroprotective effects, 6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one has been shown to have anti-inflammatory and antioxidant properties. 6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to the compound's potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one is its relatively simple synthesis method, which allows for the production of the compound in high yield and purity. 6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one is also stable under a variety of conditions, making it suitable for use in a range of experiments. However, one limitation of 6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one. One area of interest is the development of analogs of 6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one with improved properties, such as increased solubility or potency. Another area of interest is the investigation of the compound's effects on other enzymes and signaling pathways, which may lead to the identification of new therapeutic targets. Additionally, further research is needed to fully understand the mechanism of action of 6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one and its potential applications in various scientific fields.
Scientific Research Applications
6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one has been studied for its potential applications in a variety of scientific fields, including cancer research, neurobiology, and drug discovery. In cancer research, 6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one has been found to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer cells. In neurobiology, 6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, 6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenyl-1-hepten-3-one has been identified as a potential lead compound for the development of new drugs.
properties
IUPAC Name |
(E)-6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenylhept-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4O2/c20-17(21)19(22,23)18(25,15-9-5-2-6-10-15)13-16(24)12-11-14-7-3-1-4-8-14/h1-12,17,25H,13H2/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSCXAZTJXRCCO-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(C2=CC=CC=C2)(C(C(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CC(C2=CC=CC=C2)(C(C(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6,6,7,7-tetrafluoro-5-hydroxy-1,5-diphenylhept-1-en-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,2-trimethyl-3-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)cyclopentanecarboxylic acid](/img/structure/B3826740.png)
![(2-chlorobenzylidene){4'-[(2-chlorobenzylidene)amino]-4-biphenylyl}amine](/img/structure/B3826742.png)

![2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B3826755.png)
![(2,5-diethoxyphenyl)[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]amine](/img/structure/B3826756.png)
![4-(phenyldiazenyl)-N-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]aniline](/img/structure/B3826762.png)


![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(3-isoxazolylmethyl)methylamine](/img/structure/B3826790.png)
![3-[2-(diphenylphosphoryl)ethyl]-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B3826801.png)



![2-amino-1',3',5-trioxo-1',3',5,6,7,8-hexahydrospiro[chromene-4,2'-indene]-3-carbonitrile](/img/structure/B3826829.png)